3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are heterocyclic compounds of significant pharmacological interest due to their structural versatility and biological activities. The compound 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a benzyl group at position 3 and a 3-methylphenyl substituent at position 6. These substituents influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-6-5-9-16(10-14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMPBDUECMZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with benzyl bromide and 3-methylbenzaldehyde under basic conditions to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Antimycobacterial Activity
Research has shown that 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant activity against Mycobacterium tuberculosis , with low micromolar efficacy. This makes it a promising candidate for developing new antitubercular agents.
Antitumor Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has demonstrated:
- Cytotoxicity against MDA-MB-231 (breast cancer) with an IC50 value of approximately 27.6 μM.
- Inhibition rates of 43-87% against non-small cell lung cancer cells.
These findings suggest potential for further development as an anticancer drug.
Case Study 1: Antimycobacterial Activity
In a study examining the antitubercular properties of thienopyrimidine derivatives, it was found that modifications in the chemical structure significantly influenced biological activity. The presence of specific substituents on the thieno[3,2-d]pyrimidine core enhanced its efficacy against Mycobacterium tuberculosis.
Case Study 2: Antitumor Activity
Research conducted by Elmongy et al. indicated that thieno[2,3-d]pyrimidine derivatives, including 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibited potent cytotoxic activity against breast cancer cells. The study highlighted that electron-withdrawing groups improved cytotoxicity compared to other derivatives.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Efficacy (IC50) |
|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | Low micromolar |
| Antitumor | MDA-MB-231 (breast cancer) | 27.6 μM |
| Cytotoxicity | Non-small cell lung cancer | 43-87% inhibition |
Mechanism of Action
The mechanism of action of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound may also interact with other molecular pathways, contributing to its antitumor and antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
Key structural differences among analogues lie in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Observations :
- Electronic Effects : The 3-methylphenyl group at position 7 (target) is electron-donating, contrasting with fluorophenyl (e.g., ) or trifluoromethylbenzyl (e.g., ) substituents, which are electron-withdrawing.
- Positional Variations : Substituents at position 7 (target) versus position 2 or 6 (e.g., compounds in ) alter the molecule’s planarity and interaction with biological targets.
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Table 2: Physical Properties of Selected Analogues
| Compound | Melting Point (°C) | Yield (%) |
|---|---|---|
| 3a (3-methyl, 2,6-bis(3-methoxyphenyl)) | 148–150 | 48 |
| 3b (3-methyl, 2,6-bis(3-hydroxyphenyl)) | 303–304 | 57 |
| 13 (2-(4-methoxybenzyl), 6-(3-methoxyphenyl)) | 258–261 | 49 |
Insights :
- Hydroxyl groups (e.g., 3b) increase melting points due to hydrogen bonding, whereas methoxy or benzyl groups reduce crystallinity .
- The target compound’s benzyl and 3-methylphenyl groups may result in moderate melting points (~200–250°C) and lower aqueous solubility compared to hydroxylated derivatives.
Biological Activity
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is with a molecular weight of 360.47 g/mol. The compound features a thieno[3,2-d]pyrimidinone core structure, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways in target organisms. For instance, it has been shown to inhibit enzymes involved in cell wall synthesis and energy metabolism in Mycobacterium tuberculosis , leading to bacterial cell death . The unique substitution pattern of this compound may enhance its selectivity and efficacy compared to other similar compounds.
Antimicrobial Activity
Research indicates that 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Mycobacterium tuberculosis | 85% | 1.5 |
| Staphylococcus aureus | 75% | 2.0 |
| Escherichia coli | 70% | 2.5 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. A study evaluated its effect on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |
The anticancer mechanisms include the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Mycobacterial Inhibition : A recent study demonstrated that treatment with 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one significantly reduced the viability of Mycobacterium tuberculosis in vitro by targeting the cell wall synthesis pathway .
- Anticancer Efficacy : In a preclinical model involving breast cancer cells, the compound was found to reduce tumor growth by inducing apoptosis through mitochondrial pathways .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized to improve yield? A: The synthesis typically involves multi-step procedures starting with the formation of the thieno[3,2-d]pyrimidine core, followed by regioselective functionalization. Key steps include:
- Core formation: Cyclization of aminothiophene derivatives with carbonyl-containing reagents under acidic or basic conditions .
- Substituent introduction: Benzylation at the 3-position via nucleophilic substitution or coupling reactions, and 3-methylphenyl group incorporation at the 7-position through Suzuki-Miyaura cross-coupling .
- Optimization: Control of temperature (60–120°C), solvent choice (e.g., DMF or THF for solubility), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) is critical. Purification via column chromatography or recrystallization ensures >70% yield .
Basic Characterization
Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and purity of this compound? A: A combination of methods is required:
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₁₆N₂OS requires m/z 332.0984) .
- X-ray crystallography: Resolves 3D conformation and confirms regiochemistry, particularly for distinguishing between isomeric by-products .
Basic Biological Screening
Q: What in vitro assays are recommended for preliminary evaluation of its bioactivity? A: Initial screens focus on:
- Anticancer activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory potential: Inhibition of COX-2 or IL-6 production in LPS-stimulated macrophages .
- Enzyme inhibition: Kinase or phosphodiesterase assays (e.g., PDE7 inhibition at nanomolar concentrations) .
Advanced Synthesis
Q: How can regioselectivity challenges during functionalization of the thieno[3,2-d]pyrimidine core be addressed? A: Strategies include:
- Directed metalation: Using directing groups (e.g., sulfonyl or amino) to control electrophilic substitution at the 7-position .
- Computational guidance: DFT calculations to predict reactive sites based on electron density maps .
- Protecting groups: Temporary protection of reactive positions (e.g., benzyloxy groups) to prevent undesired side reactions .
Advanced Structure-Activity Relationship (SAR)
Q: What approaches are used to elucidate SAR for enhancing target affinity and selectivity? A: Key methodologies:
- Analog synthesis: Systematic variation of substituents (e.g., replacing 3-methylphenyl with fluorophenyl to modulate lipophilicity) .
- Molecular docking: Predicting binding modes with targets (e.g., PDE7 or tyrosinase) using AutoDock or Schrödinger .
- Free-energy perturbation (FEP): Quantifying substituent effects on binding energy .
Advanced Pharmacokinetics
Q: How can metabolic stability and bioavailability be assessed during lead optimization? A: Methods include:
- Microsomal stability assays: Incubation with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots .
- Caco-2 permeability: Evaluating intestinal absorption via monolayer assays .
- Prodrug strategies: Esterification of hydroxyl groups to enhance solubility .
Data Contradictions
Q: How should discrepancies between in vitro potency and in vivo efficacy be resolved? A: Systematic investigation involves:
- Metabolite profiling: LC-MS/MS to identify active/inactive metabolites .
- Plasma protein binding assays: Assessing whether high protein binding reduces free drug concentration .
- Pharmacodynamic markers: Correlating target engagement (e.g., PDE7 inhibition) with efficacy in animal models .
Computational Modeling
Q: How do molecular dynamics simulations enhance understanding of target interactions? A: Simulations (e.g., using GROMACS) reveal:
- Binding stability: Residence time of the compound in target binding pockets .
- Conformational changes: Induced-fit effects upon ligand binding .
- Solvent effects: Role of water molecules in mediating interactions .
Photodynamic Applications
Q: Could this compound serve as a photosensitizer in photodynamic therapy (PDT)? A: While not directly studied, structural analogs (e.g., thieno[3,4-d]pyrimidin-4(3H)-thione) exhibit:
- Singlet oxygen generation: Confirmed via electron paramagnetic resonance (EPR) .
- Cellular uptake: Enhanced by lipophilic substituents (e.g., benzyl groups) .
- In vitro PDT efficacy: Tested in cancer cell lines under UV/Vis irradiation .
Synthetic By-Product Resolution
Q: What techniques resolve by-products formed during synthesis? A: Effective approaches include:
- Preparative HPLC: Separates regioisomers or diastereomers .
- Crystallography-guided purification: Selective crystallization using solvent mixtures (e.g., EtOH/H₂O) .
- Mechanistic studies: Monitoring reactions with in-situ IR to identify intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
